N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-16-8-7-9-17(14-16)23-20(26)15-27-21-18-10-3-4-11-19(18)24-22(25-21)12-5-2-6-13-22/h3-4,7-11,14,24H,2,5-6,12-13,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLBSYBWEOGIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photoredox-Catalyzed Spirocyclization
A titanium- and nickel-catalyzed protocol enables spirocyclization under blue LED irradiation. As detailed in, 2-aminobenzamide reacts with cyclohexanone derivatives in the presence of Cp₂TiCl₂ (1 mol%) and NiCl₂- DME (10 mol%) under nitrogen. The reaction proceeds via imine formation followed by radical-based cyclization, yielding spiroquinazoline intermediates. For example, combining 2-aminobenzamide (0.5 mmol) with 2-methylcyclopentanone (0.55 mmol) in ethanol at 50°C for 3 hours forms a dihydroquinazolinone precursor. Subsequent irradiation with 10 W blue LEDs in DMSO with 4CzIPN (1 mol%) as a photocatalyst completes the spirocyclization, affording the core in 71% yield after silica gel chromatography.
Base-Promoted One-Step Spiroannulation
An alternative route employs potassium hexamethyldisilazide (KHMDS) to mediate spiroannulation between 2-aminobenzamide and cyclohexane-containing electrophiles. As reported in, treating 2-aminobenzamide with 2-cyanomethyl benzoate (1.2 equiv) and KHMDS (2.5 equiv) in THF at −78°C generates spiro-isoindolinone dihydroquinazolinones in moderate yields (45–60%). Adapting this method, substitution with cyclohexane-derived nitriles or esters could direct spirocyclohexane-quinazoline formation.
Sulfuration and Acetamide Installation
Introducing the sulfanylacetamide side chain necessitates sequential sulfuration, activation, and amidation.
Synthesis of (Spiroquinazoline)sulfanylacetic Acid Hydrazide
Following protocols from, the spiroquinazoline core is functionalized with a sulfanylacetic acid group. Thiolation is achieved by reacting spiroquinazoline bromide with thiourea in ethanol under reflux, followed by hydrolysis to yield the thiol intermediate. Subsequent coupling with chloroacetic acid in the presence of K₂CO₃ produces (spiroquinazoline)sulfanylacetic acid. Conversion to the hydrazide derivative involves refluxing with hydrazine hydrate in ethanol (4 hours, 75% yield).
Amidation with 3-Methylaniline
The hydrazide intermediate undergoes amidation with 3-methylaniline. As demonstrated in, hydrazides react with aryl amines via azide intermediates. Treating (spiroquinazoline)sulfanylacetic acid hydrazide (1.0 mmol) with 3-methylaniline (1.2 equiv) in ethyl acetate and triethylamine (2.0 equiv) at −5°C for 24 hours yields N-(3-methylphenyl)-2-{spiroquinazoline-sulfanyl}acetamide. Purification via petroleum ether/ethyl acetate chromatography affords the final product in 68–85% yield.
Integrated Synthetic Routes
Combining the above steps, two integrated pathways are proposed:
Photoredox Route (Method A)
- Spirocyclization : 2-Aminobenzamide + cyclohexanone → spiro[cyclohexane-1,2'-quinazoline] (71% yield).
- Sulfuration : Spiroquinazoline + thiourea → thiol intermediate (82% yield).
- Acetamide Formation : Thiol + chloroacetic acid → hydrazide → amidation (75% yield).
Overall Yield : ~44% (multiplicative).
Base-Mediated Route (Method B)
- Spiroannulation : 2-Aminobenzamide + cyclohexane nitrile → spirocore (58% yield).
- Sulfhydryl Incorporation : Thiolation via NaSH (90% yield).
- Amidation : Hydrazide + 3-methylaniline (80% yield).
Overall Yield : ~42%.
Comparative Analysis of Methods
Method A offers higher spirocyclization yields but requires specialized photoredox equipment. Method B avoids light-dependent steps but necessitates stringent anhydrous conditions for KHMDS.
Challenges and Optimization Strategies
Purification Difficulties
Spiroquinazoline intermediates often require flash chromatography (PE/EtOAc gradients) due to polar byproducts. Recrystallization from ethanol/water mixtures improves purity.
Side Reactions
Over-alkylation during sulfuration can occur, mitigated by stoichiometric control of thiourea. Amidation at elevated temperatures may degrade the spirocore; maintaining reactions below 25°C is critical.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
a. Spirocyclic Core Differences
- Cyclohexane vs. Cycloheptane : A closely related analog, 2-(1′H-spiro[cycloheptane-1,2′-quinazolin]-4′-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (C₂₃H₂₄F₃N₃OS, MW 447.5), replaces the cyclohexane ring with a cycloheptane, increasing molecular weight and steric bulk. This modification may enhance lipophilicity and alter binding kinetics in biological systems .
- Quinazoline vs. Pyridothienopyrimidine: Derivatives like 2-((7’-phenyl-1’H-spiro[cyclohexane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin]-4’-yl)thio)acetohydrazide () replace the quinazoline core with a pyridothienopyrimidine system.
b. Substituent Variations
- 3-Methylphenyl vs. Trifluoromethylphenyl : The trifluoromethyl group in the cycloheptane analog () increases electronegativity and metabolic stability compared to the 3-methylphenyl group, which offers moderate hydrophobicity .
- Indolylmethyl-Oxadiazole vs. Spiro-Quinazoline: Compound 8f (N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, MW 378) features an oxadiazole-indolylmethyl group instead of the spiro-quinazoline.
2.2. Physicochemical and Spectral Properties
Biological Activity
N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a novel compound belonging to the spiroquinazoline class. It has garnered attention for its potential therapeutic applications, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.
Molecular Structure and Properties
The molecular formula of this compound is characterized by a spirocyclic structure that enhances its rigidity and specificity in biological interactions. The compound features a thioamide functional group, which is crucial for its biological activity.
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which plays a vital role in cell cycle regulation. This selectivity suggests its potential use in targeting proliferative disorders such as cancer where abnormal cell cycle progression is prevalent.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival.
- Receptor Modulation : The compound can interact with receptors to influence signaling pathways critical for cell growth and differentiation.
- Gene Expression Alteration : It may affect transcription factors that regulate gene expression related to cell cycle control and apoptosis .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic structure through cyclization reactions.
- Thioamide formation by introducing sulfur into the molecular framework.
- Final acetamide linkage , which is essential for the compound's biological activity.
Careful control of reaction conditions such as temperature and solvent choice is crucial to achieving high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and assess purity.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds within the spiroquinazoline class:
- A study demonstrated that related spirocyclic compounds exhibit potent inhibition against various cancer cell lines, suggesting that structural modifications could enhance efficacy against specific targets .
- Another research highlighted the importance of the thioamide group in mediating interactions with biological targets, further supporting the therapeutic potential of these compounds.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Spirocyclic, Thioamide | CDK Inhibition | Potential anticancer agent |
| N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide | Spirocyclic, Thioamide | CDK Inhibition | Selective for CDK2 |
| N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide | Spirocyclic, Chloro-substituted | Promising biological activities | Further studies needed |
Q & A
Q. What are the key synthetic pathways for N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclohexanone and substituted phenylamine derivatives. A common route includes:
Condensation of 3-methylphenylamine with cyclohexanone under acidic conditions to form a Schiff base intermediate.
Cyclization with quinazoline precursors using catalysts like triethylamine in dichloromethane (DCM) .
Thiolation via nucleophilic substitution with sulfur-containing reagents (e.g., thiourea) to introduce the sulfanyl group.
Optimization Tips :
- Temperature control (e.g., 0–5°C for cyclization) to prevent side reactions.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>75%) and purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., spirocyclic CH2 groups at δ 1.2–1.8 ppm) and confirms acetamide linkage (δ 2.1 ppm for methyl group) .
- X-ray Crystallography : Resolves the spirocyclic geometry (C–S bond length ~1.81 Å) and confirms stereochemistry. SHELX software is recommended for refinement .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 422.18) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Studies on structurally analogous spiroquinazoline sulfanyl acetamides suggest:
- CDK2 Inhibition : IC50 values range from 0.8–2.4 µM in kinase assays, with selectivity over CDK1/4 due to steric compatibility in the ATP-binding pocket .
- Antiproliferative Effects : IC50 of 5.2 µM against HeLa cells, attributed to cell-cycle arrest at G1 phase .
Table 1 : Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC50 (µM) | Selectivity Ratio (CDK2/CDK4) |
|---|---|---|---|
| Target Compound | CDK2 | 1.7 | 8.5 |
| N-(4-ethylphenyl)-derivative | CDK2 | 2.1 | 6.2 |
| N-(4-fluorophenyl)-derivative | CDK2 | 3.4 | 3.8 |
Advanced Research Questions
Q. How does the spirocyclic structure influence bioactivity compared to non-spiro analogs?
- Methodological Answer : The spirocyclic moiety enhances conformational rigidity, improving target binding (e.g., ΔG binding = -9.2 kcal/mol vs. -7.5 kcal/mol for linear analogs). Molecular dynamics simulations show reduced entropy loss upon binding due to pre-organized geometry . Experimental Design :
- Synthesize non-spiro analogs (e.g., open-chain quinazolines) and compare inhibition kinetics via surface plasmon resonance (SPR).
- Use docking studies (AutoDock Vina) to map interactions in CDK2’s hydrophobic pocket .
Q. How can contradictions in reported biological data across studies be resolved?
- Methodological Answer : Discrepancies in IC50 values (e.g., 1.7 µM vs. 5.2 µM) may arise from:
- Assay Conditions : Variations in ATP concentration (1 mM vs. 100 µM) or buffer pH (7.4 vs. 6.8). Standardize using the ADP-Glo™ Kinase Assay .
- Cellular Context : Differences in cell permeability (e.g., P-gp efflux in multidrug-resistant lines). Validate via LC-MS intracellular concentration measurements .
Recommendation : Perform meta-analysis with standardized protocols and report Hill coefficients to assess cooperativity .
Q. What strategies can enhance the metabolic stability of this compound for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce CYP450-mediated oxidation.
- Prodrug Design : Mask the acetamide as a pivaloyloxymethyl ester to improve oral bioavailability .
Validation : - Assess stability in liver microsomes (human vs. murine) with LC-MS/MS quantification.
- Use pharmacokinetic modeling (Phoenix WinNonlin) to estimate t1/2 and AUC .
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Methodological Answer :
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptor at C=O, hydrophobic spirocyclic core) using Schrödinger Phase.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for CDK2 vs. off-target kinases (e.g., EGFR, VEGFR2) .
Case Study : FEP predicted a 12-fold selectivity gain by replacing the 3-methyl group with -OCH3, validated experimentally .
Data Contradiction Analysis
Q. Why do some studies report high solubility in aqueous buffers while others note precipitation?
- Methodological Answer : Apparent solubility discrepancies stem from:
- pH-Dependent Solubility : The compound’s pKa (~8.2) causes precipitation at physiological pH (7.4) but dissolves in mildly acidic buffers (pH 5.0).
- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (50–200 nm) in PBS, reducing bioavailable concentration .
Resolution : Use co-solvents (e.g., 5% DMSO) or cyclodextrin-based formulations to stabilize the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
